molecular formula C14H21ClN2O2 B8135003 benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B8135003
M. Wt: 284.78 g/mol
InChI Key: QDXRLZBFPKVDHC-UHFFFAOYSA-N
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Description

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS 1207853-23-3) is a piperidine-derived compound with a molecular formula of C₁₄H₂₁ClN₂O₂ and a molecular weight of 284.78 g/mol . It is synthesized as a hydrochloride salt, ensuring enhanced stability and solubility for pharmaceutical applications. This compound serves as a critical intermediate in the production of Ritlecitinib, a Janus kinase (JAK) inhibitor under investigation for autoimmune and inflammatory disorders . Its purity is typically ≥97%, and it is stored under dry, room-temperature conditions to maintain integrity .

Properties

IUPAC Name

benzyl 5-amino-2-methylpiperidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXRLZBFPKVDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation and Functionalization

The foundational method for synthesizing benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride begins with the construction of the piperidine ring. A common strategy involves the cyclization of δ-amino alcohols or their derivatives. For example, 2-methylpiperidine serves as a starting material, which undergoes selective protection and functionalization.

Key Steps :

  • Amino Protection : The primary amine of 2-methylpiperidine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This yields N-benzyloxycarbonyl-2-methylpiperidine.

  • Selective Oxidation : The 5-position of the piperidine ring is oxidized to introduce an amino group. This is achieved via nitration followed by reduction or direct amination using hydroxylamine derivatives.

  • Deprotection and Salt Formation : Acidic hydrolysis removes the benzyloxycarbonyl (Cbz) group, and subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions :

  • Temperature: 0–25°C for Cbz protection

  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Yields: 60–75% for the Cbz protection step.

Table 1: Classical Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Cbz ProtectionCbz-Cl, Et₃N, DCM, 0°C70>95%
5-Position AminationNH₂OH·HCl, NaOAc, EtOH, reflux6590%
Hydrochloride FormationHCl (g), Et₂O8599%

Organometallic and Cyclization Strategies

Zinc-Mediated Allylation and Cyclization

Advanced methodologies employ organometallic reagents to construct the piperidine ring with precise stereochemistry. A notable approach involves β-aminoalkyl zinc iodides and copper-catalyzed allylation.

Procedure :

  • Organozinc Preparation : Protected β-amino iodides (e.g., Boc-protected iodolamine) are treated with zinc to generate organozinc intermediates.

  • Copper-Catalyzed Allylation : Reaction with 3-chloro-2-(chloromethyl)prop-1-ene in the presence of CuCN·2LiCl forms a substituted allylpiperidine precursor.

  • Cyclization : Sodium hydride-induced cyclization yields 5-methylene piperidines, which are hydrogenated to saturate the double bond and reduce stereochemical complexity.

Advantages :

  • High enantiomeric excess (>90% ee)

  • Modularity for introducing diverse substituents

Table 2: Organometallic Synthesis Outcomes

StepCatalyst/ReagentYield (%)Diastereomeric Ratio
Zinc InsertionZn, THF, −78°C80N/A
AllylationCuCN·2LiCl, DMF7085:15
HydrogenationH₂, Pd/C, EtOAc9095:5

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

The (2S,5R) configuration is critical for biological activity. Chiral pool synthesis using L-serine derivatives ensures stereochemical fidelity.

Method :

  • Amino Acid Derivatization : L-Serine is converted to a β-iodoalanine derivative via tosylation and iodination.

  • Cyclization : Intramolecular displacement forms the piperidine ring with retained chirality.

  • Benzylation : Benzyl chloroformate introduces the carboxylate moiety under mild conditions.

Challenges :

  • Epimerization risk during iodination

  • Requires low-temperature conditions (−78°C) to preserve stereochemistry.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

ParameterClassical SynthesisOrganometallic RouteChiral Pool Synthesis
Stereochemical ControlModerateHighVery High
Total Yield50–60%40–55%30–45%
ScalabilityHighModerateLow
CostLowHighVery High

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can be performed on the piperidine ring or the amino group.

    Substitution: The compound can participate in substitution reactions, especially at the amino group and the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced forms

Biological Activity

Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride, often referred to as (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride , is a synthetic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring, a benzyl group, and an amino group, which contribute to its unique biological properties. The specific stereochemistry of (2S,5R) is crucial as it influences the compound's interaction with biological targets. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical formulations.

Property Details
Molecular Formula C₁₁H₁₄ClN₃O₂
Molecular Weight Approximately 284.78 g/mol
Structural Features Piperidine ring, benzyl group, amino group
Stereochemistry (2S,5R) configuration

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Binding : It has the potential to bind to various receptors, modulating signal transduction pathways that are critical for physiological functions.

Case Studies and Research Findings

Recent investigations into benzyl 5-amino-2-methylpiperidine derivatives have highlighted their potential in drug discovery:

  • Anticancer Activity : Compounds similar to benzyl 5-amino-2-methylpiperidine have shown notable antiproliferative effects against various cancer cell lines. For instance, studies report IC₅₀ values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .
  • Structure-Activity Relationship Studies : Research has focused on modifying the benzoylpiperidine fragment to enhance its biological activity. For example, the introduction of different substituents on the phenyl ring has led to improved interactions with target enzymes and receptors .
  • Therapeutic Applications : The compound is being investigated for its potential therapeutic applications in conditions such as cancer and neurological disorders due to its ability to interact with specific biological targets.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs targeting different biological pathways.

Synthesis of Therapeutic Agents

This compound serves as a precursor in the synthesis of drugs aimed at treating conditions such as alopecia and other hair loss disorders. For instance, it is involved in the synthesis of PF-06651600, a JAK3 inhibitor that has shown promise in clinical trials for hair regrowth .

Neuropharmacological Research

Research indicates that derivatives of benzyl 5-amino-2-methylpiperidine can influence neurotransmitter systems, potentially leading to the development of novel treatments for neurological disorders. Its ability to modify receptor activity makes it a candidate for further exploration in neuropharmacology .

Data Table: Applications Overview

Application AreaDescriptionExample Compound
Drug DevelopmentIntermediate for synthesizing therapeutic agents for alopecia treatmentPF-06651600
NeuropharmacologyPotential to develop treatments targeting neurotransmitter systemsVarious piperidine derivatives
Organic SynthesisBuilding block for creating complex organic moleculesVarious pharmaceutical intermediates

Case Study 1: Hair Loss Treatment Development

A study conducted by Pfizer showcased the clinical efficacy of PF-06651600, which utilizes benzyl 5-amino-2-methylpiperidine as an intermediate. The results indicated significant improvement in hair regrowth among participants, highlighting the compound's importance in therapeutic applications .

Case Study 2: Neuroactive Compound Exploration

Research published in the Journal of Medicinal Chemistry explored the neuroactive properties of piperidine derivatives, including benzyl 5-amino-2-methylpiperidine derivatives. The findings suggested potential applications in treating anxiety and depression through modulation of serotonin receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride with analogous heterocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Salt Form Key Structural Features
Benzyl 5-amino-2-methylpiperidine-1-carboxylate HCl 1207853-23-3 C₁₄H₂₁ClN₂O₂ 284.78 97%+ Hydrochloride Piperidine core, benzyl ester, methyl group
(2-(4-Methylpiperidin-1-yl)phenyl)methanamine 869943-41-9 Not provided Not provided 97% None Piperidine core, phenylmethanamine substituent
4-Amino-5-aminomethyl-2-methylpyrimidine diHCl Not provided C₆H₁₀N₄·2HCl 209.10 (free base) ≥98% Dihydrochloride Pyrimidine core, dual amine groups
2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl 71786-67-9 C₁₆H₁₈ClNO₂ 302.79 98% Hydrochloride Amino ketone, benzyl-methylamine group
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide 2007915-81-1 C₅H₈Br₂N₂ 296.94 97% Hydrobromide Imidazole core, bromomethyl substituent

Key Observations:

  • Core Structure: this compound features a piperidine ring with a chiral (2S,5R) configuration, distinguishing it from pyrimidine (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) or imidazole derivatives (e.g., 5-(bromomethyl)-1-methylimidazole hydrobromide) .
  • Salt Form: Unlike dihydrochloride salts (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride), the mono-hydrochloride salt of the target compound may offer distinct solubility and crystallinity properties .
  • Functional Groups: The benzyl ester and methyl group in the target compound contrast with the ketone group in 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone hydrochloride, influencing reactivity and binding affinity in pharmaceutical contexts .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride, and how are isomeric impurities controlled?

  • Methodological Answer : The compound is synthesized via catalytic hydrogenation of pyridine precursors using PtO₂, followed by Cbz protection and chiral separation. For example, in the synthesis of Ritlecitinib, the intermediate undergoes hydrogenation to form a piperidine ring, producing a 2:1 ratio of cis/trans isomers. Chiral Supercritical Fluid Chromatography (SFC) is critical for resolving racemic mixtures . Key steps include:

  • Catalyst selection : PtO₂ for regioselective reduction.
  • Isomer resolution : Chiral SFC or HPLC to isolate (2S,5R)-configured intermediates.
  • Protection/deprotection : Use of Cbz (benzyloxycarbonyl) groups to stabilize reactive amines during synthesis.

Q. How is the stereochemical integrity of the (2S,5R) configuration validated during synthesis?

  • Methodological Answer : Absolute configuration is confirmed via:

  • X-ray crystallography : Direct structural elucidation of crystalline intermediates.
  • Chiral analytical techniques : Chiral SFC or HPLC with reference standards to verify enantiopurity .
  • NMR spectroscopy : Coupling constants and NOE experiments to assess spatial arrangement.

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Based on safety data sheets (SDS):

  • Temperature : Store at 2–8°C in airtight containers to avoid hygroscopic degradation.
  • Light sensitivity : Protect from light using amber glassware.
  • Incompatibilities : Avoid oxidizers and strong acids to prevent decomposition into toxic byproducts (e.g., HCl gas) .

Advanced Research Questions

Q. How can researchers design stability studies to assess degradation under varying experimental conditions?

  • Methodological Answer : Implement stress-testing protocols:

  • Thermal stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; monitor via HPLC for degradation peaks.
  • pH stability : Expose to buffers (pH 1–13) and analyze for hydrolysis products.
  • Oxidative stress : Treat with H₂O₂ or AIBN to simulate radical-mediated degradation .
    • Data Interpretation : Use mass spectrometry to identify degradation products and quantify stability thresholds.

Q. What strategies mitigate stereochemical instability during coupling reactions in drug synthesis?

  • Methodological Answer : To preserve the (2S,5R) configuration:

  • Low-temperature reactions : Perform acylations or nucleophilic substitutions at 0–5°C to minimize epimerization.
  • Protecting groups : Use acid-labile groups (e.g., Boc) during harsh reactions.
  • In-line monitoring : Employ real-time Raman spectroscopy to detect configuration shifts .

Q. How are ecotoxicological profiles assessed for this compound, and what disposal protocols comply with international regulations?

  • Methodological Answer :

  • Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna assays).
  • Regulatory compliance : In Germany, classify as WGK 2 (water hazard level 2) and adhere to TSCA regulations for lab-scale disposal .
  • Neutralization protocols : Treat acidic waste with bicarbonate before incineration.

Q. What role does this compound play in structure-activity relationship (SAR) studies for kinase inhibitors like Ritlecitinib?

  • Methodological Answer : As a key intermediate, its piperidine scaffold influences:

  • Binding affinity : Methyl and benzyl groups optimize steric interactions with JAK3 active sites.
  • Metabolic stability : Amino and carboxylate groups enhance solubility and reduce CYP450-mediated oxidation .
    • Case Study : In Ritlecitinib synthesis, the intermediate’s stereochemistry directly correlates with >90% inhibition of JAK3 in preclinical models.

Q. How can researchers reconcile contradictions in synthetic yields reported with different catalysts?

  • Methodological Answer : Systematically evaluate:

  • Catalyst screening : Compare PtO₂, Pd/C, and Raney Ni for hydrogenation efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve PtO₂ activity.
  • Scale-up challenges : Optimize pressure (1–3 atm H₂) and stirring rates to prevent catalyst poisoning .

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